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In the landscape of modern organic synthesis and drug development, the efficiency of
molecular construction is paramount. Chemists seek versatile building blocks—synthons—that
offer multiple points for chemical modification, enabling the rapid assembly of complex
molecular architectures. (E)-4-bromobut-2-en-1-ol is a prime exemplar of such a synthon.
Possessing three distinct and strategically positioned functional groups—a primary allylic
alcohol, a trans-configured double bond, and a primary allylic bromide—this molecule provides
a rich platform for a diverse array of chemical transformations. Its utility lies in the differential
reactivity of these groups, which can be addressed selectively to build molecular complexity in
a controlled, stepwise manner. This guide offers an in-depth exploration of the physicochemical
properties, spectroscopic profile, and chemical reactivity of (E)-4-bromobut-2-en-1-ol,
providing researchers, scientists, and drug development professionals with the technical
insights required to harness its full synthetic potential.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective
application. This section delineates the identity, physical characteristics, and spectroscopic
signature of (E)-4-bromobut-2-en-1-ol.
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Identity and Nomenclature

The compound is systematically named according to IUPAC rules, which provides an
unambiguous structural description. Key identifiers are summarized below.

Identifier Value

IUPAC Name (E)-4-bromobut-2-en-1-ol[1]

CAS Number 113661-09-9[1][2][3]

Molecular Formula CaH7Bro[1][2][4]

Molecular Weight 151.00 g/mol [1][3][4]

Synonyms (2E)-4-Bromo-2-buten-1-ol, trans-4-bromo-2-
buten-1-ol[1][2]

INChl Key PTRKJGCSYLKEIK-OWOJBTEDSA-N[1]

Canonical SMILES C(/C=C/CBnOI1]

Physical Properties

The physical state and properties of (E)-4-bromobut-2-en-1-ol dictate its handling, storage,
and reaction conditions. While some properties are experimentally determined, others are
reliably predicted through computational models.
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Property Value /| Description

Appearance Expected to be a liquid at room temperature.
Boiling Point 205.5 £ 28.0 °C (Predicted)[5]

pKa 13.98 + 0.10 (Predicted)[2]

The presence of the hydroxyl group imparts

polarity, suggesting miscibility with polar organic

Solubility ]
solvents like ethanol, methanol, and THF, and
some solubility in water.
Recommended storage under an inert
Storage

atmosphere at 2-8°C to prevent degradation.[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the compound. Below
are the predicted spectroscopic signatures based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The
predicted spectra are a consequence of the distinct electronic environments of each nucleus.

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~5.8-6.0 m

2H

H-2, H-3 (-
CH=CH-)

Olefinic protons
are highly
deshielded.
Complex
multiplicity due to
vicinal and allylic

coupling.

~4.1-4.2 d

2H

H-1 (-CH20H)

Allylic to the
double bond and
attached to an
electronegative

oxygen atom.

~3.9-4.0 d

2H

H-4 (-CH2Br)

Allylic to the
double bond and
attached to the
highly
electronegative

bromine atom.

~15-25 brs

1H

The chemical
shift is variable
and depends on
concentration
and solvent. The
signal is often

broad.

Predicted 13C NMR Data (Solvent: CDCls)
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Chemical Shift (6, ppm) Assignment Rationale
sp? hybridized carbons of the
~130-135 C-2,C-3
alkene.
~ 62-65 C-1 (-CHz20H) sp3 carbon attached to oxygen.
sp3 carbon attached to
~ 30-35 C-4 (-CHzBr)

bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group

~ 3200-3600 (broad) O-H stretch Alcohol

~ 3010-3100 (medium) C-H stretch Alkene (=C-H)

~ 2850-2960 (medium) C-H stretch Alkane (-C-H)

~ 1650-1680 (weak) C=C stretch Alkene

~ 960-975 (strong) =C-H bend trans-Alkene (out-of-plane)
~ 1000-1260 (strong) C-O stretch Primary Alcohol

~ 515-690 (strong) C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,
confirming the elemental composition.

Predicted Mass Spectrometry Fragmentation
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m/z Value Fragment Notes

Molecular ion peak. The

characteristic ~1:1 ratio of the
150/ 152 [M]* two peaks is due to the natural

abundance of the 7°Br and 8!Br

isotopes.

Loss of a water molecule from

132/134 [M - H20]*

the alcohol.
71 [M-Br]* Loss of a bromine radical.
53 [CaHs]* Further fragmentation.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of (E)-4-bromobut-2-en-1-ol stems from the targeted reactivity of its three
functional groups. Strategic manipulation allows for its incorporation into a wide range of

molecular scaffolds.

Causality of Reactivity: An Interplay of Functional
Groups

The molecule's reactivity is governed by the electronic and steric properties of its functional
groups.

o Electrophilic Center: The carbon atom bearing the bromine (C4) is a primary electrophilic
site. As an allylic bromide, the C-Br bond is activated towards nucleophilic attack due to the
stabilization of the transition state by the adjacent 1t-system.

» Nucleophilic Center: The oxygen atom of the primary alcohol is nucleophilic and can engage
in reactions with various electrophiles.

o Alkene Reactivity: The double bond can participate in addition reactions, although this
pathway is generally less favorable compared to reactions at the more labile allylic bromide
and alcohol sites.
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. . \
Reactive Sites Addition Reactions

(e.g., Epoxidation)

Alkene (-CH=CH-)

Nucleophilic Attack

(e.g., Etherification, Esterification)
Alcohol (-OH)

HO-CH2-CH=CH-CH2-Br

Allylic Bromide (-CH2Br)

Electrophilic Attack
(SN2 Substitution)

Click to download full resolution via product page

Caption: Reactivity map of (E)-4-bromobut-2-en-1-ol.

Core Reaction: Nucleophilic Substitution at the Allylic
Bromide

The most common transformation is the substitution of the bromide, which is an excellent
leaving group. This typically proceeds via an Sn2 mechanism.
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( Nu:~ + HO-CH2-CH=CH-CH2-Br )

Backside Attack

[NU---CH2(CH=CHCH20H)---Br]-

Leaving Group Departure

( Nu-CH2-CH=CH-CH2-OH + Br- )

Click to download full resolution via product page

Caption: Generalized Sr2 mechanism at the allylic bromide center.

Experimental Protocol: General Sn2 Reaction with a Phenolic Nucleophile

This protocol describes a typical procedure for the O-alkylation of a phenol, a common step in
the synthesis of bioactive molecules.

o Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere,
dissolve the phenol (1.0 eq.) and potassium carbonate (K2COs, 2.0 eq.) in anhydrous
dimethylformamide (DMF).

» Addition of Alkylating Agent: Add (E)-4-bromobut-2-en-1-ol (1.1 eq.) to the stirred
suspension at room temperature.

e Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the progress of the reaction
by thin-layer chromatography (TLC) until the starting phenol is consumed.

o Workup: Cool the reaction to room temperature and pour it into cold water. Extract the
agueous layer with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the crude product by
column chromatography on silica gel.
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Causality: K2COs is a mild base used to deprotonate the phenol, generating the more
nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the
potassium cation, leaving the phenoxide anion free to act as a nucleophile, thus accelerating
the Sn2 reaction.

Selective Modification via Protection-Deprotection
Strategies

To perform reactions at the bromide without interference from the nucleophilic alcohol, the
hydroxyl group must first be protected.
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(E)-4-bromobut-2-en-1-ol

:

Protect Alcohol
(e.g., TBSCI, Imidazole)

( TBDSO-CH2-CH=CH-CH2-Br )

Sn2 Reaction
(Nu:7)
( TBDSO-CH2-CH=CH-CH2z-Nu )
Deprotect Alcohol
(e.g., TBAF)

( HO-CH2-CH=CH-CH2-Nu )

Click to download full resolution via product page

Caption: Workflow for selective substitution via alcohol protection.

Experimental Protocol: Silyl Ether Protection of the Alcohol

o Setup: Dissolve (E)-4-bromobut-2-en-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in
a flask under argon.
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» Addition of Reagents: Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride
(TBDMSCI or TBSCI, 1.2 eq.) portion-wise at 0°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring
by TLC.

e Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate
(NaHCO:s). Separate the layers and extract the aqueous phase with DCM.

 Purification: Combine the organic layers, dry over Na=SOa, filter, and concentrate. The
resulting protected compound can often be used in the next step without further purification.

Causality: Imidazole acts as a base to activate the alcohol and also as a catalyst. The bulky
TBDMS group forms a stable silyl ether that is robust to many reaction conditions but can be
selectively removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Part 3: Synthesis and Safe Handling

The accessibility and safe handling of (E)-4-bromobut-2-en-1-ol are practical considerations
for its use in the laboratory.

A Plausible Synthetic Route: Reduction of an a,[3-
Unsaturated Ester

A common method for preparing primary allylic alcohols is the selective reduction of the
corresponding ester.
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Click to download full resolution via product page

Caption: Synthesis of (E)-4-bromobut-2-en-1-ol via ester reduction.
Experimental Protocol: DIBAL-H Reduction

o Setup: Dissolve (E)-ethyl 4-bromobut-2-enoate (1.0 eq.) in anhydrous toluene in a flame-
dried, three-neck flask equipped with a thermometer under an argon atmosphere.

e Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

» Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 2.2 eq., typically 1.0
M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed
-70°C.

¢ Reaction: Stir the mixture at -78°C for 2 hours.

e Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a
saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

o Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear
layers form. Separate the layers and extract the agueous phase with ethyl acetate.

 Purification: Combine the organic extracts, dry over NazSOa, filter, and concentrate to yield
the target alcohol. Purify further by chromatography if necessary.
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Causality: DIBAL-H is a powerful reducing agent that can reduce esters to primary alcohols.
Performing the reaction at low temperature (-78°C) is critical to prevent over-reduction and side
reactions, preserving the alkene and the allylic bromide functionalities.

Safety and Handling

(E)-4-bromobut-2-en-1-ol is a reactive chemical and must be handled with appropriate safety

precautions.
Hazard Information Details
GHS Pictograms Corrosive, Harmful
Signal Word Danger][3]

H302: Harmful if swallowed. H314: Causes

severe skin burns and eye damage.[3]

Hazard Statements

UN Number 3265[3]

Hazard Class 8 (Corrosive)[3]

Handling Recommendations:
e Always work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemically resistant gloves (e.g., nitrile).

» Avoid inhalation of vapors and contact with skin and eyes.
o Keep away from incompatible materials such as strong oxidizing agents and strong bases.

o Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert
atmosphere.[3]

Conclusion
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(E)-4-bromobut-2-en-1-ol is a highly valuable and versatile building block for organic
synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it
an ideal starting point for the construction of complex target molecules in pharmaceutical and
materials science research. A firm grasp of its physicochemical properties, spectroscopic
signatures, and distinct reactivity profile, as detailed in this guide, is essential for any scientist
aiming to leverage this potent synthon to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

